Lithium ricinoleate

Übersicht

Beschreibung

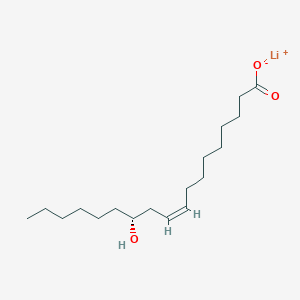

Lithium ricinoleate (C₁₈H₃₃LiO₃, MW: 304.4 g/mol) is a lithium salt derived from ricinoleic acid, a monounsaturated omega-9 fatty acid with a hydroxyl group at the 12th carbon. It is a white-to-pale-yellow waxy solid (mp: 174°C, bp: 416°C) with moderate water solubility and a density of ~1 g/cm³ . Its industrial relevance stems from its dual role as a lithium-ion battery additive and a soap thickener in lubricants. The compound’s hydroxyl group enhances polarity, enabling unique interactions in colloidal systems, while its lithium ion contributes to electrochemical stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithium ricinoleate is typically synthesized through the reaction of ricinoleic acid with lithium hydroxide. The process involves the neutralization of ricinoleic acid with lithium hydroxide in an aqueous medium, resulting in the formation of this compound. The reaction is carried out under controlled temperature and pH conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of high-purity ricinoleic acid and lithium hydroxide, with the reaction being conducted in large reactors. The product is then purified through filtration and drying processes to obtain the final compound in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions: Lithium ricinoleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lithium salts of oxidized ricinoleic acid derivatives.

Reduction: this compound can be reduced to form lithium salts of reduced ricinoleic acid derivatives.

Substitution: The compound can participate in substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, with the reactions being conducted under controlled temperature and pressure.

Major Products Formed:

Oxidation: Lithium salts of oxidized ricinoleic acid derivatives.

Reduction: Lithium salts of reduced ricinoleic acid derivatives.

Substitution: Salts of ricinoleic acid with different cations.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Catalysis : Lithium ricinoleate serves as an effective catalyst in polymerization and transesterification reactions. Its catalytic efficiency surpasses that of sodium and potassium ricinoleate, making it preferable for industrial applications .

Biology

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial and antifungal properties. It disrupts microbial cell membranes due to the presence of hydroxyl and carboxyl groups in its structure .

- Potential Drug Delivery Systems : Studies are exploring its use in drug delivery systems, particularly for topical applications due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients .

Medicine

- Therapeutic Applications : Preliminary research suggests that this compound may modulate biochemical pathways relevant to various medical conditions, including inflammation and infection control .

Industry

- Biodegradable Lubricants : The compound is utilized in producing biodegradable lubricants and hydraulic fluids, contributing to environmentally friendly industrial practices .

- Coatings : this compound is incorporated into coatings for improved performance characteristics, such as durability and resistance to environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones around bacterial colonies treated with the compound, suggesting its potential use in pharmaceutical formulations .

Case Study 2: Industrial Application in Coatings

An industrial application study demonstrated that incorporating this compound into a coating formulation improved adhesion and durability compared to traditional coatings without the compound. This finding highlights its utility in enhancing product performance in commercial applications .

Wirkmechanismus

The mechanism by which lithium ricinoleate exerts its effects involves several molecular targets and pathways:

Catalytic Activity: The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in various reactions.

Antimicrobial Action: this compound disrupts the cell membranes of microorganisms, leading to their death. This action is attributed to the presence of hydroxyl and carboxyl groups in the ricinoleic acid moiety.

Therapeutic Effects: The compound interacts with specific molecular targets in the body, modulating various biochemical pathways to exert its therapeutic effects

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Lithium Salts and Fatty Acid Derivatives

Lithium Ricinoleate vs. Lithium Stearate (LiSt)

| Property | This compound | Lithium Stearate (LiSt) |

|---|---|---|

| Chemical Formula | C₁₈H₃₃LiO₃ | C₁₈H₃₅LiO₂ |

| Structure | Unsaturated, hydroxylated C18 chain | Saturated C18 chain |

| Melting Point | 174°C | ~220°C |

| Solubility | Water-soluble | Low water solubility |

| Application | Battery electrolytes, specialty greases | Common thickener in industrial greases |

| Thickening Efficiency | Higher due to hydroxyl group interaction | Lower, relies on van der Waals forces |

Key Findings :

- This compound’s hydroxyl group improves dispersion in polar solvents (e.g., water-based lubricants), whereas lithium stearate’s saturated structure favors non-polar media .

- In castor oil lubricants, this compound enhances plasticity and thermal stability compared to LiSt, making it preferable for high-performance applications .

This compound vs. Lithium Carbonate (Li₂CO₃)

| Property | This compound | Lithium Carbonate |

|---|---|---|

| Chemical Formula | C₁₈H₃₃LiO₃ | Li₂CO₃ |

| Structure | Organic lithium salt | Inorganic lithium salt |

| Melting Point | 174°C | 720°C (decomposes) |

| Application | Lubricants, battery additives | Pharmaceuticals, ceramics, batteries |

| Electrochemical Role | Stabilizes electrolyte interfaces | Precursor for Li-ion battery cathodes |

Key Findings :

- Lithium carbonate’s high thermal stability suits ceramic and glass production, while this compound’s organic backbone limits its use to <400°C environments .

- In batteries, Li₂CO₃ is critical for cathode synthesis (e.g., LiCoO₂), whereas this compound improves electrolyte compatibility and reduces dendrite formation .

This compound vs. 12-Hydroxystearate Lithium

| Property | This compound | 12-Hydroxystearate Lithium |

|---|---|---|

| Source | Castor oil (ricinoleic acid) | Hydrogenated castor oil |

| Structure | Unsaturated, C18:1 with OH at C12 | Saturated, C18:0 with OH at C12 |

| Thermal Stability | Moderate (decomposes ~416°C) | High (stable >200°C) |

| Application | Specialty lubricants, bio-based systems | High-temperature greases (e.g., automotive) |

Key Findings :

- 12-Hydroxystearate lithium’s saturated chain provides superior oxidation resistance, ideal for automotive greases, whereas this compound’s unsaturation limits its use in oxygen-rich environments .

- Both compounds leverage hydroxyl groups for soap thickening, but hydrogenation alters rheological behavior .

This compound vs. Lithium Thiocyanate (LiSCN)

| Property | This compound | Lithium Thiocyanate |

|---|---|---|

| Chemical Formula | C₁₈H₃₃LiO₃ | LiSCN |

| Structure | Organic salt | Inorganic salt |

| Solubility | Water-soluble | Highly water-soluble (>65% aq. solution) |

| Hazard | R36 (skin/eye irritation) | Toxic (ingestion/inhalation risks) |

| Application | Lubricants, batteries | Electroplating, chemical synthesis |

Key Findings :

- Lithium thiocyanate’s ionic nature and high solubility make it unsuitable for colloidal systems but effective in electrochemical deposition .

- This compound’s lower toxicity profile favors consumer-facing applications .

This compound vs. Lithium Lactate (C₃H₅LiO₃)

| Property | This compound | Lithium Lactate |

|---|---|---|

| Structure | Long-chain fatty acid salt | Short-chain organic salt |

| Molecular Weight | 304.4 g/mol | 96.01 g/mol |

| Application | Industrial lubricants | Food preservatives, pharmaceuticals |

| Biocompatibility | Limited | High (GRAS status) |

Key Findings :

- Lithium lactate’s small size enables rapid diffusion in biological systems, unlike this compound’s bulkier structure .

- Both compounds highlight lithium’s versatility, bridging industrial and biocompatible applications .

Biologische Aktivität

Lithium ricinoleate, a lithium salt of ricinoleic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is derived from ricinoleic acid, which is a fatty acid obtained from castor oil. The compound exhibits several key properties:

- Antimicrobial Activity : this compound disrupts the cell membranes of microorganisms, leading to cell death. This is primarily due to the presence of hydroxyl and carboxyl groups in the ricinoleic acid moiety, which interact with microbial membranes.

- Catalytic Properties : It acts as a catalyst in various chemical reactions such as polymerization and transesterification, facilitating the formation and breaking of chemical bonds.

- Therapeutic Potential : Research indicates that this compound may modulate various biochemical pathways, suggesting potential therapeutic uses in drug delivery systems and treatment for certain medical conditions.

Antimicrobial Properties

A study highlighted the effectiveness of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives of ricinoleic acid, with notable antibacterial activity observed against Gram-positive bacteria such as Staphylococcus aureus. The results indicated that certain structural modifications significantly enhanced their biological activity .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Methyl Ricinoleate Glycosides | 100 | Bacillus subtilis |

| Free Ricinoleic Acid | >1000 | Inactive |

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Antimicrobial Efficacy : In a comparative study, this compound demonstrated superior antimicrobial properties compared to its free acid form. The study focused on its ability to permeabilize bacterial membranes more effectively than other derivatives .

- Cytotoxicity Assessment : A cytotoxicity study on J774A.1 macrophage cells showed that glycosides derived from methyl ricinoleate exhibited no significant toxicity at concentrations up to 500 µg/mL, with cell viability remaining above 75%. However, at higher concentrations (1000 µg/mL), some compounds showed reduced viability .

Research Findings

Recent research has explored the optimization of production processes for ricinoleic acid, which is essential for synthesizing this compound. A study utilized response surface methodology (RSM) to optimize conditions for maximizing yield while minimizing oil loss during biotransformation processes involving Aspergillus flavus BU22S .

Key Findings:

- Yield Optimization : The optimized conditions allowed for a yield of 46.77 g/kg of total oil with minimized oil loss (127 g/kg) under specific glucose and calcium chloride concentrations.

- Statistical Significance : ANOVA results indicated that the model used was highly significant (p-value < 0.0001), confirming the effectiveness of the independent variables on yield outcomes .

Q & A

Q. Basic: What analytical methods are recommended for characterizing lithium ricinoleate’s purity and structural identity?

Answer:

To confirm purity and structural identity, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify the presence of ricinoleate-specific functional groups (e.g., hydroxyl, ester groups) and compare with reference data .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic absorption bands for ricinoleate moieties (e.g., C=O stretch at ~1730 cm, hydroxyl groups at ~3400 cm) .

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection, calibrated against certified standards .

Documentation should include retention times, peak integration, and spectral overlays for reproducibility.

Q. Advanced: How can catalytic efficiency of this compound in cross-linked polymer synthesis be optimized while minimizing side reactions?

Answer:

Optimization requires a factorial experimental design to isolate key variables:

- Concentration Gradients: Test this compound at 0.1–5.0 wt% relative to reactants, monitoring gelation time and cross-linking density via rheometry .

- Temperature Control: Conduct reactions at 25–80°C to assess thermal stability (e.g., via thermogravimetric analysis, TGA) and identify degradation thresholds .

- Co-Catalyst Screening: Evaluate interactions with tertiary amines (e.g., triethylenediamine) or metal salts (e.g., stannous octoate) using kinetic studies (e.g., Arrhenius plots) .

Data should be analyzed using ANOVA to identify statistically significant factors.

Q. Basic: What parameters are critical to document for reproducible synthesis of this compound?

Answer:

Key parameters include:

- Reactant Ratios: Molar equivalents of ricinoleic acid and lithium hydroxide, with pH monitoring during neutralization .

- Purification Steps: Solvent selection (e.g., ethanol recrystallization), filtration conditions, and drying protocols (e.g., vacuum desiccation at 40°C) .

- Characterization Data: Melting point, solubility profiles, and spectroscopic validation (NMR, FTIR) .

Tabulate these parameters in supplementary materials for cross-study comparisons.

Q. Advanced: How to resolve discrepancies in reported catalytic activity of this compound across studies?

Answer:

Address contradictions through systematic meta-analysis:

- Variable Harmonization: Compare reaction conditions (e.g., solvent polarity, moisture levels) and catalyst purity across studies .

- Sensitivity Analysis: Use computational tools (e.g., Monte Carlo simulations) to model how minor parameter variations (e.g., ±5% catalyst loading) affect outcomes .

- Replication Studies: Reproduce seminal experiments with controlled variables, documenting deviations in open-access protocols .

Q. Basic: What spectroscopic techniques confirm this compound formation during synthesis?

Answer:

- NMR: Look for signals at δ 4.8–5.2 ppm (ester-linked protons) and δ 3.5–3.7 ppm (hydroxyl protons) .

- FTIR: Confirm ester C=O stretch (~1730 cm) and hydroxyl O-H stretch (~3400 cm) .

- Mass Spectrometry (MS): Validate molecular ion peaks ([M+Li]) and fragmentation patterns against databases .

Q. Advanced: How to design experiments isolating this compound’s catalytic effects in multi-component systems?

Answer:

- Control Groups: Run parallel reactions without this compound or with alternative catalysts (e.g., sodium ricinoleate) .

- Factorial Design: Vary one parameter (e.g., catalyst loading) while holding others constant (e.g., temperature, solvent) .

- In Situ Monitoring: Use techniques like real-time FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. Basic: How to assess thermal stability of this compound under reaction conditions?

Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss (%) at 25–300°C to identify decomposition thresholds .

- Differential Scanning Calorimetry (DSC): Detect endothermic/exothermic events (e.g., melting, degradation) with heating rates of 5–10°C/min .

- Isothermal Testing: Maintain catalyst at fixed temperatures (e.g., 80°C) for 24–48 hours, monitoring structural changes via FTIR .

Q. Advanced: What strategies reconcile conflicting data on this compound’s interaction with co-catalysts?

Answer:

- Cross-Study Benchmarking: Compile kinetic data (e.g., rate constants, activation energies) into a unified database, adjusting for methodological differences .

- Microkinetic Modeling: Develop computational models to predict co-catalyst synergies/antagonisms under varying conditions .

- Collaborative Validation: Partner with independent labs to replicate high-impact studies, ensuring transparency in data reporting .

Eigenschaften

IUPAC Name |

lithium;(Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3.Li/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1/b12-9-;/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZUWNMEIDBHOF-DPMBMXLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCC(CC=CCCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-06-8 | |

| Record name | Lithium ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, lithium salt (1:1), (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U91620A33S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.